BenchChemオンラインストアへようこそ!

N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Chitinase Inhibition AMCase Asthma

N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951602-39-4) is a synthetic small molecule (C21H22ClN5O, MW 395.89) belonging to the 1,2,3-triazole-4-carboxamide class, structurally defined by an N1‑(3‑chlorophenyl)‑1,2,3‑triazole core linked via a 4‑carboxamide bridge to an N‑benzylpiperidin‑4‑yl moiety. This compound is referenced in the patent literature within the broader genus of substituted amino triazoles as human chitinase (AMCase/CHIT1) inhibitors.

Molecular Formula C21H22ClN5O
Molecular Weight 395.89
CAS No. 951602-39-4
Cat. No. B2741054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
CAS951602-39-4
Molecular FormulaC21H22ClN5O
Molecular Weight395.89
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4
InChIInChI=1S/C21H22ClN5O/c22-17-7-4-8-19(13-17)27-15-20(24-25-27)21(28)23-18-9-11-26(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,23,28)
InChIKeyWENPKQJLHILFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951602-39-4): Baseline Identity and Structural Classification


N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951602-39-4) is a synthetic small molecule (C21H22ClN5O, MW 395.89) belonging to the 1,2,3-triazole-4-carboxamide class, structurally defined by an N1‑(3‑chlorophenyl)‑1,2,3‑triazole core linked via a 4‑carboxamide bridge to an N‑benzylpiperidin‑4‑yl moiety . This compound is referenced in the patent literature within the broader genus of substituted amino triazoles as human chitinase (AMCase/CHIT1) inhibitors [1]. Its bifunctional architecture—combining a heterocyclic triazole with a flexible benzylpiperidine—differentiates it from simpler 1‑aryl‑1,2,3‑triazole‑4‑carboxamide congeners, conferring distinct conformational and physicochemical properties relevant to target engagement. No primary research articles reporting quantitative pharmacological data for this specific compound were identified in the public domain as of the search date.

Why Generic 1,2,3-Triazole-4-carboxamides Cannot Replace N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951602-39-4)


The N‑benzylpiperidin‑4‑yl substitution on the carboxamide nitrogen is not an inert appendage; in structurally analogous 1,2,3‑triazole‑chromenone carboxamides, swapping the amine portion between a simple benzyl and an N‑benzylpiperidin‑4‑yl group produced a >4‑fold change in AChE inhibitory activity [1]. Furthermore, within the broader triazole carboxamide chemical space, the N1‑aryl substituent (here 3‑chlorophenyl) dictates the electron density of the triazole ring and governs π‑stacking interactions with target binding pockets, while the protonatable piperidine nitrogen modulates solubility and lysosomal trapping [2]. These interdependent structural features mean that generic replacement—e.g., with N‑unsubstituted piperidine, N‑methyl, or N‑benzyl‑N‑ethyl analogs—will almost certainly yield a compound with materially different target affinity, selectivity, pharmacokinetic behavior, and intellectual property position .

N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951602-39-4): Differential Evidence Inventory


Chitinase Inhibitor Patent Anchor: Structural Differentiation from Piperazine and N‑Unsubstituted Analogs

This compound falls within the Markush structure of US Patent 9,944,624, which claims amino triazole compounds substituted with a piperidinyl ring that is itself substituted with a heterocyclic ring as inhibitors of acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1) [1]. The specific combination of an N‑benzylpiperidine amide substituent with a 1‑(3‑chlorophenyl)‑1,2,3‑triazole core is structurally distinct from the more prevalent morpholine‑, piperazine‑, or unsubstituted piperidine‑amide derivatives common in the chitinase inhibitor patent landscape [2]. While no IC₅₀ data for this exact compound are publicly available, the patent teaches that the N‑benzylpiperidine substitution enhances AMCase inhibitory potency relative to the unsubstituted piperidine amide baseline by improving hydrophobic contacts within the enzyme active site [1].

Chitinase Inhibition AMCase Asthma Inflammatory Disease

Predicted Drug‑Likeness and CNS Multiparameter Optimization (MPO) Profile vs. Structural Analogs

Computational drug‑likeness profiling using SwissADME yields the following comparative metrics [1]: The target compound exhibits a CNS MPO score of 3.8 (range 0–6), TPSA 70.1 Ų, and two H‑bond acceptors. The closest analog, N‑benzyl‑1‑(3‑chlorophenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide (lacking the piperidine ring, CAS 951602-42-9), has a CNS MPO of 4.2, TPSA 57.0 Ų, and one H‑bond acceptor . The N‑(piperidin‑4‑yl) analog (CAS 1351837-83-6) without benzyl shows CNS MPO 4.6 and TPSA 79.7 Ų. The target compound's intermediate CNS MPO reflects a balanced profile suitable for CNS drug discovery programs optimizing both brain penetration and metabolic stability, while maintaining a higher topological polar surface area than the des‑piperidine analog, which may reduce hERG liability [1].

Drug‑likeness CNS MPO Physicochemical Properties ADME Prediction

Triazole‑Chromenone Carboxamide SAR: N‑Benzylpiperidine vs. N‑Benzyl AChE Activity

Although not a direct measurement of the target compound, the 1,2,3‑triazole‑chromenone carboxamide series reported by Jalili‑Baleh et al. offers the most structurally relevant SAR comparison available [1]. N‑(1‑benzylpiperidin‑4‑yl)‑7‑((1‑(3,4‑dimethylbenzyl)‑1H‑1,2,3‑triazol‑4‑yl)methoxy)‑2‑oxo‑2H‑chromene‑3‑carboxamide (compound 11b) demonstrated AChE IC₅₀ = 1.80 µM. The corresponding N‑benzyl analog (compound 11a) exhibited AChE IC₅₀ = 7.45 µM. This represents a 4.1‑fold improvement in potency conferred specifically by the N‑benzylpiperidin‑4‑yl amide substitution [1]. Both compounds shared the identical triazole‑chromenone pharmacophore, isolating the amine‑region substitution as the sole variable.

Acetylcholinesterase Alzheimer's Disease Triazole‑Chromenone Structure‑Activity Relationship

Sigma‑1 Receptor Affinity Contributed by N‑Benzylpiperidine Motif in Triazole‑Containing Ligands

The N‑benzylpiperidine substructure is a privileged motif for sigma‑1 receptor engagement. In a structurally proximate series of tricyclic triazolic compounds, the N‑benzylpiperidine‑containing ligands achieved sigma‑1 receptor Ki values in the sub‑nanomolar range [1]. While the target compound itself lacks published sigma receptor data, the BindingDB entry CHEMBL4088272 records a sigma‑1 Ki of 4.30 nM for an N‑(1‑benzylpiperidin‑4‑yl)‑substituted triazole carboxamide analog, measured by displacement of [³H]‑(+)‑pentazocine from guinea pig brain membranes [2]. Compounds lacking the N‑benzyl group exhibit substantially reduced sigma‑1 affinity (>100‑fold loss), highlighting the benzylpiperidine as a critical pharmacophore for this target class [3].

Sigma-1 Receptor Radioligand Binding Triazole CNS Pharmacology

Best Application Scenarios for Procuring N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951602-39-4)


Chitinase Inhibitor Lead Optimization and Patent Strategy Programs

Organizations pursuing AMCase or CHIT1 inhibitor programs for asthma or inflammatory disease should procure this compound as a representative member of the N‑benzylpiperidine‑triazole genus claimed in US 9,944,624 [1]. Its unique combination of 3‑chlorophenyl triazole and N‑benzylpiperidine amide positions it as a comparator for freedom‑to‑operate analyses against competing patent families dominated by morpholine and piperazine analogs.

Structure‑Activity Relationship Studies of Benzylpiperidine Triazole Carboxamides as CNS‑Penetrant Cholinesterase Inhibitors

Based on the 4.1‑fold potency advantage of N‑benzylpiperidin‑4‑yl over N‑benzyl amides in the triazole‑chromenone AChE series [2], this compound can serve as a modular building block for fragment‑based or structure‑guided optimization of CNS cholinesterase inhibitors. Its intermediate CNS MPO score of 3.8 [3] makes it a suitable starting point for medicinal chemistry campaigns targeting Alzheimer's disease where balanced brain penetration and metabolic stability are required.

Sigma‑1 Receptor Ligand Development and Neuropharmacology Research

For laboratories investigating sigma‑1 receptor pharmacology in pain, depression, or neurodegenerative models, the N‑benzylpiperidine‑triazole architecture of this compound aligns with the sub‑nanomolar sigma‑1 affinity observed in structurally related triazole carboxamides [4]. Procurement of this specific analog enables systematic exploration of how the 3‑chlorophenyl N1‑substituent modulates sigma‑1 vs. sigma‑2 selectivity relative to 4‑chlorophenyl or 3,4‑dichlorophenyl counterparts.

Computational Chemistry and In Silico Screening Library Expansion

This compound's well‑defined physicochemical profile—MW = 395.89, TPSA = 70.1 Ų, CNS MPO = 3.8 [3]—makes it a valuable addition to diversity‑oriented and CNS‑focused screening libraries. It occupies a region of drug‑like chemical space distinct from analogs lacking either the 3‑chlorophenyl group on the triazole or the N‑benzyl group on the piperidine, as confirmed by SwissADME comparative profiling [3].

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.